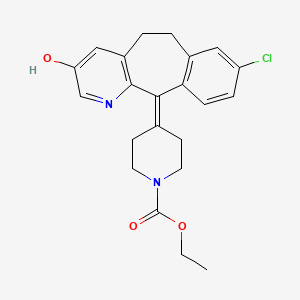

3-Hydroxy Loratadine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

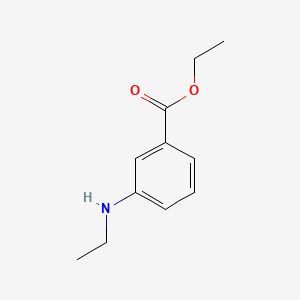

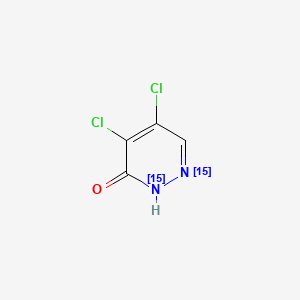

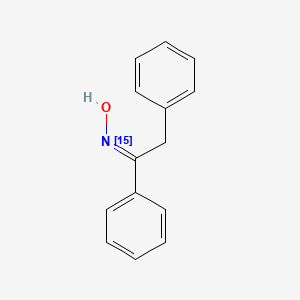

The structure of a major active metabolite of the non-sedating antihistamine Loratadine was confirmed by synthesis. The metabolite was prepared from 3-methyl pyridine in twelve steps .Molecular Structure Analysis

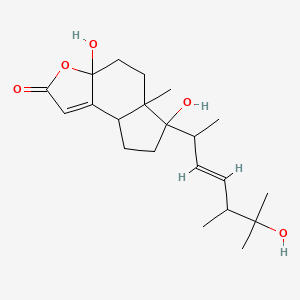

The 3-Hydroxy Loratadine molecule belongs to the Cs symmetric point group, which consists of 44 atoms and expected 126 normal modes of vibrations . It involves Fourier transform infrared spectrometry, nuclear magnetic resonance spectroscopy, and mass spectroscopy for functional groups and structural confirmation .Chemical Reactions Analysis

The chemical reactions of 3-Hydroxy Loratadine involve its transformation into its metabolites. One study describes a rapid micellar HPLC analysis of Loratadine and its major metabolite Desloratadine .Physical And Chemical Properties Analysis

3-Hydroxy Loratadine has a molecular weight of 398.9 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The exact mass is 398.1397203 g/mol, and the monoisotopic mass is also 398.1397203 g/mol .Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

3-Hydroxy Loratadine is a significant metabolite formed during the metabolism of Loratadine. The study of its formation, particularly through enzymatic pathways, sheds light on the drug's metabolic stability and efficacy. A study by Kazmi et al. (2015) demonstrated that the formation of 3-Hydroxydesloratadine, a major active human metabolite, involves glucuronidation by UDP-Glucuronosyltransferase 2B10 followed by oxidation by CYP2C8, indicating a complex metabolic pathway that ensures the drug's effective bioactivation and clearance (Kazmi et al., 2015).

Formulation Development

Research has also been focused on the formulation development of Loratadine and its metabolites for improved delivery and efficacy. A study by Sapavatu and Jadi (2019) on the development of gastroretentive drug delivery systems for Loratadine highlights the innovative approaches to maximizing the therapeutic potential of Loratadine and its metabolites, including 3-Hydroxy Loratadine, through controlled release mechanisms (Sapavatu & Jadi, 2019).

Pharmacological Effects

Beyond its primary antihistaminic action, 3-Hydroxy Loratadine has been implicated in various pharmacological effects. Hunto et al. (2020) explored loratadine's anti-inflammatory properties, demonstrating its ability to inhibit inflammatory responses by modulating NF-kB pathway activity. This suggests that 3-Hydroxy Loratadine, as an active metabolite, may contribute to these anti-inflammatory effects, presenting a potential area for therapeutic application in inflammatory conditions (Hunto et al., 2020).

Zukünftige Richtungen

Newer generation H1-antihistamines, including Loratadine and its derivatives, are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

Eigenschaften

IUPAC Name |

ethyl 4-(13-chloro-6-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVVQHZYLIQAEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652014 |

Source

|

| Record name | Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy Loratadine | |

CAS RN |

183483-15-0 |

Source

|

| Record name | Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.